molecular formula C13H20FN3 B1523161 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine CAS No. 1019552-56-7

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine

Cat. No. B1523161
M. Wt: 237.32 g/mol
InChI Key: ADKKOBXDYXKTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine, is a product for proteomics research . It has a molecular formula of C13H20FN3 and a molecular weight of 237.32 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a phenyl ring via a methylene bridge. The phenyl ring is substituted at the 3-position with a fluorine atom and at the 4-position with the piperazine ring .

Scientific Research Applications

  • Chemical Synthesis

    • A compound similar to the one you mentioned, “(3-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)PHENYL)BORONIC ACID PINACOL ESTER”, is used in chemical synthesis . The specific details of its application in synthesis are not provided, but boronic acids and their derivatives are often used in coupling reactions, such as Suzuki-Miyaura cross-coupling .
  • Anti-Inflammatory Research

    • A new piperazine derivative, which has a structure similar to the compound you mentioned, has been studied for its anti-inflammatory effects . The compound was tested in several models of inflammation, including the acetic acid-induced abdominal writhing test, tail flick test, formalin-induced pain test, and carrageenan-induced paw edema and pleurisy tests . The compound showed significant anti-nociceptive and anti-inflammatory effects, reducing pain responses and inflammation markers .
  • Cancer Research

    • A compound similar to the one you mentioned, “5-[4-(4-Methylpiperazin-1-yl)phenyl]-3H-1,2-dithiole-3-thione”, has been studied for its potential use in cancer research . The compound was found to inhibit the function of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . By inhibiting NF-κB, the compound could potentially blunt the ability of cancer cells to grow .
  • Pain Management

    • A new piperazine derivative, which has a structure similar to the compound you mentioned, has been studied for its anti-nociceptive effects . The compound was tested in several models of pain, including the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . The compound showed significant anti-nociceptive effects, reducing pain responses .

Safety And Hazards

The safety information for (3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol, a related compound, indicates that it has the following hazard statements: H315, H319, H335. The precautionary statements include P261, P305+351+338, and P302+352 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information.

properties

IUPAC Name

1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-10(15)11-3-4-13(12(14)9-11)17-7-5-16(2)6-8-17/h3-4,9-10H,5-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKKOBXDYXKTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CCN(CC2)C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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